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Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

Cat. No.: B1279157 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 9-oxononanoate, a versatile bifunctional molecule, is gaining significant traction as a key

intermediate in organic synthesis. Possessing both an aldehyde and an ester functionality, this

nine-carbon chain molecule offers dual reactivity, making it a valuable precursor for a diverse

range of complex molecular architectures. Its utility spans from the synthesis of bioactive

compounds and pharmaceuticals to the development of novel polymers and fine chemicals.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and

applications of ethyl 9-oxononanoate, with a focus on its practical application in a laboratory

and industrial setting.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of ethyl 9-

oxononanoate is fundamental for its application in synthesis. The following tables summarize

key quantitative data for easy reference and comparison.

Table 1: Physicochemical Properties of Ethyl 9-Oxononanoate
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Property Value

CAS Number 3433-16-7[1][2][3]

Molecular Formula C₁₁H₂₀O₃[1][2][3]

Molecular Weight 200.27 g/mol [1][2][3]

Boiling Point 267.9°C at 760 mmHg[1][3]

Density 0.949 g/cm³[1][3]

Flash Point 110.8°C[1][3]

Vapor Pressure 0.00794 mmHg at 25°C[1][3]

LogP 2.47910[1]

Table 2: ¹H NMR Spectroscopic Data of Ethyl 9-Oxononanoate and Precursors[4]
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Ethyl 9-

oxononanoate
~9.75 t 1H -CHO

4.12 q 2H -OCH₂CH₃

2.42 t 2H -CH₂CHO

2.28 t 2H -CH₂COO-

1.55-1.65 m 4H
-CH₂CH₂COO-, -

CH₂CH₂CHO

1.25-1.35 m 6H -(CH₂)₃-

1.25 t 3H -OCH₂CH₃

9-Oxononanoic

acid
~9.76 t 1H -CHO

~2.45 t 2H -CH₂CHO

~2.35 t 2H -CH₂COOH

~1.63 m 4H
-CH₂CH₂COOH,

-CH₂CH₂CHO

~1.33 m 6H -(CH₂)₃-

Azelaic acid

monomethyl

ester

3.67 s 3H -OCH₃

2.35 t 2H -CH₂COOH

Note: Some chemical shifts are predicted or inferred from structurally similar compounds.[4]

Synthetic Routes to Ethyl 9-Oxononanoate
Several synthetic strategies have been developed for the preparation of ethyl 9-oxononanoate,

with the choice of method often depending on factors such as starting material availability,
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desired scale, and environmental considerations. The most prominent methods are ozonolysis

of ethyl oleate and enzymatic synthesis from linoleic acid.

Ozonolysis of Ethyl Oleate
Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. The

reaction of ethyl oleate with ozone, followed by a reductive or oxidative work-up, yields ethyl 9-

oxononanoate. This method is highly efficient but requires specialized equipment for ozone

generation and careful control of reaction conditions to avoid over-oxidation.[5][6]

Ethyl Oleate Ozonide Intermediate1. O₃, -78°C

Ethyl 9-Oxononanoate
2. Reductive Work-up
(e.g., Zn/H₂O or Me₂S)

Nonanal

Click to download full resolution via product page

Caption: Ozonolysis of Ethyl Oleate for Ethyl 9-Oxononanoate Synthesis.

Experimental Protocol: Ozonolysis of Ethyl Oleate[6]

Reaction Setup: Dissolve ethyl oleate in a suitable solvent, such as dichloromethane or a

mixture of acetic acid and hexane, in a three-necked flask equipped with a gas inlet tube, a

gas outlet tube, and a low-temperature thermometer.

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

Ozonolysis: Bubble a stream of ozone gas through the solution. Monitor the reaction

progress by thin-layer chromatography (TLC) until the starting material is consumed. A

persistent blue color in the solution indicates an excess of ozone.

Quenching: Purge the solution with an inert gas, such as nitrogen or oxygen, to remove any

excess ozone.
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Work-up: Add a reducing agent (e.g., dimethyl sulfide or zinc dust and water) to the reaction

mixture and allow it to warm to room temperature.

Purification: After an aqueous work-up, the crude product is purified by column

chromatography on silica gel or distillation under reduced pressure to yield pure ethyl 9-

oxononanoate.

Enzymatic Synthesis from Linoleic Acid
A greener and highly selective alternative to chemical synthesis is the enzymatic conversion of

linoleic acid.[5][6] This biocatalytic approach employs a two-step, one-pot enzymatic cascade.

[6][7] First, 9S-lipoxygenase (9S-LOX) catalyzes the stereospecific insertion of molecular

oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).[5]

Subsequently, hydroperoxide lyase (HPL) cleaves the 9-HPODE intermediate to yield 9-

oxononanoic acid.[5][7] The resulting carboxylic acid is then esterified to afford ethyl 9-

oxononanoate. This method offers high selectivity and operates under mild reaction conditions.

[7]

Linoleic Acid
9(S)-hydroperoxyoctadeca-

10,12-dienoic acid (9-HPODE)
9S-Lipoxygenase (9S-LOX), O₂ 9-Oxononanoic AcidHydroperoxide Lyase (HPL) Ethyl 9-Oxononanoate

Ethanol, Acid Catalyst
(Fischer Esterification)
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Caption: Enzymatic synthesis of ethyl 9-oxononanoate from linoleic acid.

Experimental Protocol: Enzymatic Synthesis and Esterification[5][6]

Part A: Enzymatic Conversion of Linoleic Acid

Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing

linoleic acid.

First Enzymatic Step: Add 9S-lipoxygenase to the solution to initiate the formation of 9-

HPODE.

Second Enzymatic Step: After the formation of 9-HPODE, introduce hydroperoxide lyase to

cleave the intermediate, yielding 9-oxononanoic acid.
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Extraction: Extract the 9-oxononanoic acid from the aqueous solution using an organic

solvent such as ethyl acetate.

Part B: Fischer Esterification[4][6]

Reaction Setup: Dissolve the extracted 9-oxononanoic acid in an excess of ethanol.

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

Reflux: Heat the mixture under reflux for several hours to drive the esterification reaction.

Work-up and Purification: After cooling, neutralize the acid catalyst, remove the excess

ethanol under reduced pressure, and purify the resulting ethyl 9-oxononanoate by distillation

or column chromatography.

Synthesis from 8-Ethoxycarbonyloctanoyl Chloride
Another synthetic route involves the reduction of an acyl chloride. 8-Ethoxycarbonyloctanoyl

chloride can be selectively reduced to the corresponding aldehyde, ethyl 9-oxononanoate. This

method is advantageous when the acyl chloride precursor is readily available.

Key Reactions of Ethyl 9-Oxononanoate as a
Building Block
The dual functionality of ethyl 9-oxononanoate makes it a versatile building block for the

synthesis of a wide array of molecules. The aldehyde group can undergo nucleophilic addition,

condensation, and oxidation reactions, while the ester group can be hydrolyzed or

transesterified.

Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. Ethyl 9-

oxononanoate can react with a variety of phosphonium ylides to introduce a carbon-carbon

double bond at the C9 position, allowing for chain extension and the introduction of new

functional groups.[5]
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Caption: General workflow for the Wittig reaction with ethyl 9-oxononanoate.

General Experimental Workflow for Wittig Reaction[5]

Ylide Preparation: A phosphonium salt is suspended in an anhydrous solvent (e.g., THF or

diethyl ether) and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low

temperature to generate the phosphonium ylide.

Reaction with Aldehyde: A solution of ethyl 9-oxononanoate in an appropriate solvent is

added to the ylide solution. The reaction mixture is typically stirred at room temperature until

completion.

Work-up and Purification: The reaction is quenched, and the product is extracted with an

organic solvent. The crude product is then purified by column chromatography to separate
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the desired alkene from triphenylphosphine oxide.

Oxidation to Azelaic Acid
The aldehyde functionality of ethyl 9-oxononanoate can be readily oxidized to a carboxylic acid,

yielding the monoethyl ester of azelaic acid. Subsequent hydrolysis of the ester provides

azelaic acid, a dicarboxylic acid with numerous industrial applications, including the production

of polymers and as a component in skincare products.[5]

Experimental Protocol: Oxidation to Azelaic Acid[5]

Reaction Setup: Dissolve 9-oxononanoic acid (or its ethyl ester) in a suitable solvent.

Oxidation: Add a suitable oxidizing agent, such as potassium permanganate or Jones

reagent, to the solution.

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove

the oxidant and any byproducts. The resulting azelaic acid (or its monoester) is then purified

by recrystallization or chromatography.

Formation of Heterocyclic Derivatives
The aldehyde group of ethyl 9-oxononanoate can participate in condensation reactions with

various nucleophiles to form a diverse array of heterocyclic compounds.[5] For instance,

reaction with 2-aminothiazole can lead to the formation of thiazole derivatives, which are

common scaffolds in medicinal chemistry.

Applications in Drug Development and Materials
Science
The versatility of ethyl 9-oxononanoate makes it a valuable starting material in several fields:

Drug Development: Its ability to be elaborated into various complex structures makes it a

useful intermediate in the synthesis of pharmaceuticals. The long carbon chain and dual

functionality allow for the construction of lipid-like molecules and other bioactive compounds.
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Biopolymers: As a bio-based monomer, it serves as a precursor for the synthesis of

polyesters and polyamides, offering a sustainable alternative to petroleum-based feedstocks.

[2]

Fine Chemicals: It is a precursor for the synthesis of fragrances, flavors, and other specialty

chemicals.

Conclusion
Ethyl 9-oxononanoate is a highly valuable and versatile building block in organic synthesis. Its

bifunctional nature, coupled with the availability of both chemical and biocatalytic synthetic

routes, makes it an attractive starting material for a wide range of applications. For researchers

and professionals in drug development and materials science, a comprehensive understanding

of its synthesis and reactivity is crucial for leveraging its full potential in the creation of novel

and complex molecules. The detailed protocols and data presented in this guide serve as a

practical resource for the effective utilization of ethyl 9-oxononanoate in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl 9-oxononanoate｜lookchem [lookchem.com]

2. Ethyl 9-Oxononanoate|CAS 3433-16-7|RUO [benchchem.com]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

6. benchchem.com [benchchem.com]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Ethyl 9-Oxononanoate: A Versatile Bifunctional Building
Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1615329
https://www.benchchem.com/product/b1279157?utm_src=pdf-custom-synthesis
https://www.lookchem.com/ProductWholeProperty_LCPL31747.htm
https://www.benchchem.com/product/b1615329
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Thermal_Stability_of_Ethyl_9_oxononanoate.pdf
https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Look_at_Ethyl_9_Oxononanoate_and_Its_Synthetic_Precursors.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Ethyl_9_Oxononanoate_Precursors_Synthesis_and_Derivatives_for_Researchers_and_Drug_Development_Professionals.pdf
https://www.benchchem.com/pdf/Assessing_the_Reproducibility_of_Ethyl_9_oxononanoate_Synthesis_A_Comparative_Guide.pdf
https://www.researchgate.net/publication/255735921_Synthesis_of_9-Oxononanoic_Acid_a_Precursor_for_Biopolymers
https://www.benchchem.com/product/b1279157#ethyl-9-oxononanoate-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b1279157#ethyl-9-oxononanoate-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1279157#ethyl-9-oxononanoate-as-a-building-block-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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